Product packaging for 4-(Chloromethyl)pyridine hydrochloride(Cat. No.:CAS No. 1822-51-1)

4-(Chloromethyl)pyridine hydrochloride

Cat. No.: B042278
CAS No.: 1822-51-1
M. Wt: 164.03 g/mol
InChI Key: ZDHKVKPZQKYREU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)pyridine hydrochloride is a versatile and highly reactive alkylating agent of significant value in synthetic organic chemistry and pharmaceutical research. This bifunctional compound features a pyridine ring, which can act as a coordinating ligand or a hydrogen bond acceptor, and a chloromethyl group, a potent electrophile that readily undergoes nucleophilic substitution reactions. Its primary research application lies in its use as a crucial building block for the synthesis of more complex molecules, particularly in the creation of pyridinium-based ionic liquids, functionalized polymers, and advanced pharmaceutical intermediates. A prominent and specific application is its role in the synthesis of pyridyl-containing ligands for metal-organic frameworks (MOFs) and catalysis. Furthermore, it serves as a key precursor for the preparation of pyridinium salts, which are investigated for their biological activity, including potential antimicrobial and anticancer properties. The hydrochloride salt form enhances the compound's stability and solubility in various aqueous and polar organic solvents, facilitating its handling in a wide range of experimental conditions. Researchers utilize this reagent to introduce a 4-pyridylmethyl moiety into target structures, enabling the development of novel chemical entities for material science, medicinal chemistry, and biochemical probing. As a reactive alkylating agent, appropriate safety protocols must be observed during handling. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7Cl2N B042278 4-(Chloromethyl)pyridine hydrochloride CAS No. 1822-51-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)pyridine;hydrochloride
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InChI

InChI=1S/C6H6ClN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZDHKVKPZQKYREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00171264
Record name 4-(Chloromethyl)pyridinium chloride
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Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1822-51-1
Record name 4-Picolyl chloride hydrochloride
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Record name 4-Chloromethylpyridine hydrochloride
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Record name 4-(Chloromethyl)pyridinium chloride
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Advanced Synthetic Methodologies and Process Optimization

Established Synthetic Pathways for 4-(Chloromethyl)pyridine (B78701) Hydrochloride

Established synthetic routes are crucial for the reliable and scalable production of 4-(chloromethyl)pyridine hydrochloride. The most well-documented method is a four-step sequence that chemically transforms the methyl group of 4-methylpyridine into a chloromethyl group.

A prevalent and reliable method for synthesizing this compound involves a four-step reaction sequence starting from 4-methylpyridine (also known as 4-picoline). google.com This pathway sequentially modifies the functional group at the 4-position of the pyridine (B92270) ring through oxidation, esterification, reduction, and finally, chlorination to yield the target compound. google.com

The initial step in this synthetic route is the oxidation of the methyl group of 4-methylpyridine to a carboxylic acid group, yielding 4-picolinic acid (also known as isonicotinic acid). google.comwikipedia.org A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an aqueous solution. google.com The reaction is typically conducted at elevated temperatures to ensure a complete conversion.

A patented method specifies the reaction conditions for this oxidation step, as detailed in the table below. google.com Following the oxidation, the reaction mixture is acidified, which causes the 4-picolinic acid to precipitate, allowing for its separation by filtration. google.com

ParameterCondition
Starting Material4-Methylpyridine
ReagentPotassium Permanganate (KMnO₄)
SolventWater
Molar Ratio (Substrate:Reagent)1 : 2.1-2.3
Temperature75-80 °C
Reaction Time35 minutes
Work-upAcidification, cooling, and filtration

This table presents data on the oxidation of 4-Methylpyridine.

The second step involves the esterification of the 4-picolinic acid produced in the previous stage. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst to form methyl pyridine-4-carboxylate. google.com The use of an acid catalyst, such as sulfuric acid, is standard for this type of reaction. google.com

The reaction converts the carboxylic acid into its corresponding methyl ester, a necessary intermediate for the subsequent reduction step. google.com This transformation is crucial as esters are more readily reduced than carboxylic acids under the conditions used in the next stage of the synthesis.

ParameterCondition
Starting Material4-Picolinic Acid
ReagentMethanol
ConditionAcidic
Molar Ratio (Substrate:Reagent)1 : 1.3

This table outlines the conditions for the esterification of 4-Picolinic Acid.

The carbonyl group of the methyl pyridine-4-carboxylate is then reduced to a primary alcohol, yielding 4-pyridinemethanol. google.com This reduction can be effectively carried out using reducing agents such as sodium borohydride (NaBH₄). google.com To enhance the reactivity of the reducing agent, a Lewis acid is often employed as a catalyst. google.com

One specific method involves creating a reduction mixture of sodium borohydride and lithium chloride in an aprotic solvent like tetrahydrofuran (THF), to which the methyl 4-picolinate is added. google.com The reaction is typically heated to reflux for several hours to ensure the complete conversion of the ester to the alcohol. google.com

ParameterCondition
Starting MaterialMethyl Pyridine-4-Carboxylate
ReagentSodium Borohydride (NaBH₄)
CatalystLewis Acid
Molar Ratio (Substrate:Reagent)1 : 4-5

This table details the reduction of Methyl Pyridine-4-Carboxylate.

The final step in this multi-step synthesis is the conversion of the hydroxyl group of 4-pyridinemethanol to a chlorine atom. This is accomplished through a chlorination reaction, most commonly using thionyl chloride (SOCl₂). google.comprepchem.com The reaction of 4-pyridinemethanol with thionyl chloride directly produces the target compound, this compound. google.com

This reaction is typically performed by heating the alcohol under reflux with an excess of thionyl chloride. prepchem.com The use of thionyl chloride is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. nih.gov The HCl generated in situ protonates the pyridine nitrogen, leading to the formation of the hydrochloride salt.

ParameterCondition
Starting Material4-Pyridinemethanol
ReagentThionyl Chloride (SOCl₂)
Molar Ratio (Substrate:Reagent)1 : 1.1-1.3
SolventAcetonitrile or Benzene
Temperature50 °C to reflux

This table summarizes the chlorination of 4-Pyridinemethanol.

While the multi-step synthesis from 4-methylpyridine is well-established, direct chlorination methods represent an alternative strategy for the synthesis of chlorinated pyridine derivatives. These methods typically involve the reaction of a pyridine compound with molecular chlorine under specific conditions, often at high temperatures or in the presence of a radical initiator. google.comgoogle.com

For instance, vapor-phase chlorinations of pyridine and lower alkyl pyridines have been conducted at temperatures generally above 250°C. google.com One patented process involves a two-stage reaction where the pyridine compound, chlorine, and an inert gas are passed through a "hot spot" controlled at 350°C to 500°C, followed by a second reaction zone at a lower temperature. google.com

Another approach involves substitutive chlorination using molecular chlorine in the presence of a free-radical forming initiator, such as decachlorobutane or octachlorobutene. google.com These methods can achieve good conversion rates and yields at more moderate temperatures compared to purely thermal processes. google.com These direct chlorination techniques are primarily used for substituting hydrogen atoms on the pyridine ring itself or for the exhaustive chlorination of alkyl side chains, rather than the selective monochlorination of a methyl group as required for 4-(chloromethyl)pyridine. agropages.com

Multi-Step Synthesis via Oxidation, Esterification, Reduction, and Chlorination

Industrial-Scale Synthesis and Process Engineering

The large-scale synthesis of this compound is a multi-step process that often begins with 4-methylpyridine. google.com A typical pathway involves the oxidation of 4-methylpyridine to 4-picolinic acid, followed by esterification to methyl pyridine-4-carboxylate, reduction to 4-pyridinemethanol, and finally, chlorination with an agent like thionyl chloride to yield the target compound. google.com To optimize this process, industries employ advanced engineering strategies.

Continuous Flow Reactor Applications

Continuous flow chemistry represents a significant advancement in the synthesis of chemical intermediates like this compound. This technology offers numerous advantages over traditional batch methods, including enhanced safety, improved heat transfer, and precise control over reaction conditions. mdpi.com The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, which is crucial for managing exothermic reactions and improving selectivity. mdpi.com

Advanced Distillation and Purification Techniques

Achieving high purity, often exceeding 99%, is critical for this compound, especially for its use as a pharmaceutical intermediate. google.comscbt.com Post-synthesis, a combination of advanced purification techniques is employed.

One common method involves the removal of excess reagents, such as thionyl chloride, and solvents through distillation under reduced pressure. orgsyn.org Applying a vacuum or a nitrogen purge can also assist in the precipitation of the product from the reaction mixture. google.com

The primary purification method is recrystallization from various solvents. guidechem.com The crude product is often washed with solvents like toluene or ethanol to remove soluble impurities. google.comorgsyn.org Subsequent recrystallization from ethanol or a mixture of ethanol and diethyl ether is a standard procedure for obtaining a high-purity crystalline solid. guidechem.com In some processes, the crude solid is dissolved in one solvent and then precipitated by the addition of another, a technique that effectively removes byproducts and unreacted starting materials. google.comgoogle.com

Table 1: Purification Techniques and Associated Solvents

Technique Solvent/Method Purpose
Distillation Reduced Pressure / Vacuum Removal of excess thionyl chloride and reaction solvents google.comorgsyn.org
Precipitation Vacuum / Nitrogen Purge To induce crystallization and solid product recovery google.com
Washing Toluene, Ethanol Removal of soluble impurities from the crude solid google.comorgsyn.org

| Recrystallization | Ethanol, Ethanol/Diethyl Ether | Final purification to achieve high-purity crystalline product guidechem.com |

Optimization of Reaction Parameters

The yield, purity, and selectivity of the synthesis of this compound are highly dependent on the precise control of key reaction parameters.

Temperature Control and Its Influence on Selectivity

Temperature is a critical parameter throughout the synthesis, with different stages requiring distinct thermal conditions for optimal outcomes. For instance, the initial oxidation of 4-methylpyridine is typically conducted at an elevated temperature of 75-80°C. google.com In contrast, the subsequent reduction step is performed at a much lower temperature range of 0-5°C to control the reaction rate and prevent side reactions. google.com

The final chlorination step, where 4-pyridinemethanol is converted to the product using thionyl chloride, is an exothermic reaction. google.com Careful temperature management is essential to prevent the formation of impurities. The process often involves the gradual addition of the pyridyl carbinol solution to the thionyl chloride, with the rate controlled to ensure the reaction mixture temperature does not exceed 35°C. google.com This strict temperature ceiling is crucial for maintaining high selectivity towards the desired this compound. google.com

Table 2: Optimal Temperatures for Synthetic Steps

Synthetic Step Reagents Optimal Temperature
Oxidation 4-methylpyridine, Potassium Permanganate 75-80°C google.com
Reduction Methyl pyridine-4-carboxylate, Sodium Borohydride 0-5°C google.com

| Chlorination | 4-pyridinemethanol, Thionyl Chloride | Below 35°C google.com |

Stoichiometric Ratio Effects on Yield and Purity

The molar ratios of reactants are carefully controlled to maximize conversion and product purity. In the chlorination of 4-pyridinemethanol, a slight molar excess of thionyl chloride is generally used. google.comgoogle.com A preferred excess is approximately 0.1-0.2 equivalents, which helps to ensure the complete conversion of the starting alcohol. google.com Using the correct stoichiometric ratio is key to achieving high yields (often greater than 90%) and exceptional purity. google.com

Similarly, in the initial oxidation step, a specific molar ratio of 4-methylpyridine to potassium permanganate of 1:(2.1-2.3) is recommended to drive the reaction to completion. google.com The esterification step also benefits from a defined molar ratio of 4-picolinic acid to methanol, typically 1:1.3. google.com Adherence to these optimized ratios is fundamental to the industrial process's efficiency.

Table 3: Optimized Molar Ratios for Synthesis

Reaction Step Reactant 1 Reactant 2 Molar Ratio (1:2)
Oxidation 4-methylpyridine Potassium Permanganate 1 : (2.1 - 2.3) google.com
Esterification 4-picolinic acid Methanol 1 : 1.3 google.com

| Chlorination | 4-pyridinemethanol | Thionyl Chloride | 1 : (1.1 - 1.3) google.com |

Reaction Time and Kinetic Control

Reaction time is another lever for process optimization, directly influencing throughput and impurity profiles through kinetic control. Each step in the synthesis has a characteristic optimal duration. The oxidation of 4-methylpyridine, for example, is completed in approximately 35 minutes under heating. google.com The reduction step, however, requires a longer period of 3-4 hours to ensure complete conversion. google.com In other synthetic variations for related compounds, reaction times can extend to 5 hours. patsnap.com

By carefully controlling reaction times in conjunction with temperature, side reactions can be minimized. This kinetic control ensures that the desired product is formed preferentially over thermodynamically more stable but undesired byproducts. The application of continuous flow reactors can dramatically shorten required reaction times, offering a pathway to even greater kinetic control and process efficiency. researchgate.net

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be accomplished through several distinct chemical pathways. The choice of a particular strategy is often dictated by a combination of factors including the desired yield and purity of the final product, the feasibility of scaling the process for industrial production, economic constraints, and growing considerations for environmental impact. A comparative analysis of the prevalent synthetic methodologies reveals the relative advantages and disadvantages of each approach.

Yield and Purity Assessments

The efficiency of a synthetic route is primarily measured by its product yield and the purity of the final compound. Different strategies for preparing this compound show significant variations in these metrics.

One common and well-documented method begins with 4-methylpyridine (also known as 4-picoline) and proceeds through a multi-step sequence involving oxidation, esterification, reduction, and final chlorination google.com. In this pathway, 4-methylpyridine is first oxidized to isonicotinic acid, which is then esterified. The resulting ester is reduced to 4-pyridinemethanol, and a final chlorination step with thionyl chloride yields the target compound google.com. Research outlined in patent literature for this multi-step process reports molar yields for the final chlorination step ranging from 78% to 82% google.com. While the purity is stated to be high, specific quantitative data is not always provided google.com.

Another synthetic route is the direct chloromethylation of pyridine using reagents like formaldehyde and hydrogen chloride, often in the presence of a zinc chloride catalyst guidechem.com. This method proceeds via an electrophilic substitution mechanism guidechem.com. However, detailed public data on the typical yields and purity levels for this specific method are less available, making direct quantitative comparison challenging.

The following table summarizes the reported yield and purity data for different synthetic strategies.

Synthetic StrategyStarting MaterialKey ReagentsReported YieldReported Purity (HPLC)
Multi-step Synthesis4-MethylpyridinePotassium permanganate, Methanol, Sodium borohydride, Thionyl chloride78-82% (final step) google.comHigh (unspecified) google.com
One-Pot SynthesisN-(4-pyridyl) pyridinium chloride hydrochloridePhosphorus pentachloride, Thionyl chloride52.4-71.8% patsnap.comgoogle.com92.7-97.3% patsnap.comgoogle.com
Direct ChloromethylationPyridineFormaldehyde, Hydrogen chloride, Zinc chlorideData not specifiedData not specified

Scalability and Economic Viability

For a chemical compound with applications as an intermediate in pharmaceuticals and agrochemicals, the scalability and economic viability of its synthesis are paramount guidechem.com.

The multi-step synthesis starting from 4-methylpyridine is described in patent literature as being suitable for large-scale industrial production google.com. This is attributed to its use of low-cost raw materials and achieving high yields google.com. However, the multi-step nature of the process can present scalability challenges, requiring significant capital investment in multiple reactors, separation equipment, and extensive process control to manage each stage effectively.

In contrast, one-pot syntheses are often more amenable to industrial scale-up. The method starting from N-(4-pyridyl) pyridinium chloride hydrochloride is highlighted for its operational simplicity and its ability to resolve common industrial issues like reactor plugging, which is a critical factor for ensuring continuous and safe production patsnap.com. The economic feasibility of this route is heavily dependent on the market price and availability of the N-(4-pyridyl) pyridinium chloride hydrochloride starting material.

Environmental Impact Considerations of Synthetic Routes

The environmental footprint of chemical synthesis is an increasingly critical aspect of process evaluation, guided by the principles of green chemistry rasayanjournal.co.inmdpi.com. These principles advocate for minimizing waste, using less hazardous chemicals, and improving energy efficiency mdpi.com.

The multi-step route from 4-methylpyridine presents several environmental concerns. The oxidation step using potassium permanganate generates a considerable amount of manganese dioxide as a solid waste byproduct. The final chlorination step, which commonly employs thionyl chloride, releases acidic gases such as sulfur dioxide and hydrogen chloride, which are corrosive and require scrubbing systems to prevent atmospheric release google.com. Furthermore, this process often utilizes organic solvents like toluene and tetrahydrofuran (THF), which have their own environmental, health, and safety profiles to manage google.com.

In the context of green chemistry, there is a drive to replace hazardous reagents with more environmentally benign alternatives. For instance, research into the synthesis of similar pyridine derivatives has explored using triphosgene as a chlorinating agent instead of thionyl chloride google.com. Triphosgene produces carbon dioxide as a byproduct, which is less acutely toxic and corrosive than sulfur dioxide google.com. Adopting such greener reagents, utilizing safer solvents, or developing solvent-free reaction conditions are key areas for future optimization of the synthesis of this compound to align with modern environmental standards mdpi.com.

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group at the 4-position of the pyridine (B92270) ring in 4-(chloromethyl)pyridine (B78701) hydrochloride makes the compound a versatile reagent in organic synthesis. The chlorine atom is a good leaving group, rendering the adjacent carbon atom susceptible to attack by various nucleophiles. quimicaorganica.org This reactivity is central to its application in forming new carbon-heteroatom and carbon-carbon bonds.

4-(Chloromethyl)pyridine hydrochloride readily undergoes nucleophilic substitution reactions with a range of nucleophiles, including amines, thiols, and alcohols. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. libretexts.org

Amines: Primary and secondary amines react with 4-(chloromethyl)pyridine to form the corresponding 4-(aminomethyl)pyridine derivatives. This reaction is a common method for introducing a pyridylmethyl group onto a nitrogen atom.

Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react efficiently with 4-(chloromethyl)pyridine to yield 4-(thiomethyl)pyridine derivatives (thioethers). chemistrysteps.com

Alcohols: Alcohols can also act as nucleophiles, although they are generally less reactive than amines and thiols. msu.edu The reaction with alcohols, often carried out in the presence of a base to generate the more nucleophilic alkoxide, produces 4-(alkoxymethyl)pyridine derivatives (ethers). libretexts.org Pyridine is often used as the base in these reactions. reddit.com

The general scheme for these reactions can be represented as follows:

General Reaction Scheme
ReactantProduct
4-(Chloromethyl)pyridine + R-NH2 (Amine)4-(Pyridylmethyl)amine
4-(Chloromethyl)pyridine + R-SH (Thiol)4-(Pyridylmethyl)thioether
4-(Chloromethyl)pyridine + R-OH (Alcohol)4-(Pyridylmethyl)ether

The nucleophilic substitution reactions of this compound are a cornerstone for the synthesis of a wide array of 4-substituted pyridine derivatives. The pyridylmethyl moiety can be introduced into various organic molecules, imparting specific chemical and physical properties. This strategy is widely employed in medicinal chemistry and materials science to modify parent structures and explore structure-activity relationships. pharmaffiliates.com

For instance, the reaction with a complex amine-containing molecule can lead to the formation of a novel compound with potential biological activity. Similarly, attachment to a thiol-functionalized polymer can alter the material's properties. The versatility of this reaction allows for the creation of a diverse library of compounds with the 4-pyridylmethyl scaffold.

This compound serves as an effective alkylating agent, transferring the 4-pyridylmethyl group to a variety of nucleophilic substrates. This process, often referred to as pyridylmethylation, is a valuable tool for the functionalization of molecules. The reaction can be used to alkylate carbanions, enolates, and other carbon nucleophiles, leading to the formation of new carbon-carbon bonds. bohrium.com This extends the synthetic utility of 4-(chloromethyl)pyridine beyond the formation of carbon-heteroatom bonds. The alkylation protocol is viable for late-stage functionalization, including the methylation of pyridine-containing drugs. bohrium.com

Oxidation and Reduction Pathways

The pyridine ring and the chloromethyl group in this compound can undergo both oxidation and reduction reactions under specific conditions, leading to a variety of derivatives.

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. scripps.eduarkat-usa.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting 4-(chloromethyl)pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively, which modifies the electrophilicity and nucleophilicity of the pyridine ring. scripps.edu Pyridine N-oxides are important intermediates in the synthesis of various substituted pyridines, as the N-oxide group can activate the ring for both electrophilic and nucleophilic substitution and can also be readily removed. youtube.com

The pyridine ring of this compound can be reduced to form piperidine derivatives. clockss.org Catalytic hydrogenation, often using catalysts like platinum oxide or Raney nickel, is a common method for this transformation. dtic.mil Other reducing agents, such as sodium in ethanol, can also be employed. dtic.mil The reduction of the aromatic pyridine ring to a saturated piperidine ring significantly alters the molecule's three-dimensional structure and chemical properties, converting a flat, aromatic system into a flexible, aliphatic one. organic-chemistry.orgsciencemadness.org This conversion is a key step in the synthesis of many pharmaceuticals and natural products containing the piperidine scaffold. youtube.com

Cross-Coupling Reactions

While this compound is primarily recognized as an alkylating agent in nucleophilic substitution reactions, it can also participate in certain cross-coupling reactions. These reactions leverage the reactive C-Cl bond to form new carbon-carbon or carbon-heteroatom bonds, often mediated by a metal catalyst. One notable example is its use in Ullmann-type coupling reactions, which typically involve the coupling of an aryl halide with an alcohol, amine, or thiol, catalyzed by copper.

In a practical application, this compound can be coupled with various nucleophiles under conditions characteristic of Ullmann reactions to form more complex pyridine derivatives. This methodology is particularly useful for constructing molecules where a pyridylmethyl moiety is linked to an oxygen, nitrogen, or sulfur atom.

Although less common than for aryl halides, palladium-catalyzed cross-coupling reactions could also be envisaged. For instance, in Suzuki-Miyaura or Heck-type reactions, the 4-(chloromethyl)pyridine moiety could potentially couple with boronic acids or alkenes, respectively. The efficiency of these reactions would be highly dependent on the specific catalytic system and reaction conditions employed. The reactivity of this compound in these contexts expands its utility as a building block in the synthesis of complex organic molecules, including those with pharmaceutical applications like VEGF receptor tyrosine kinase inhibitors pharmaffiliates.com.

Complexation and Coordination Chemistry

The pyridine nitrogen atom in 4-(chloromethyl)pyridine possesses a lone pair of electrons, making it a competent Lewis base and enabling it to act as a ligand in coordination chemistry. wikipedia.org Pyridine and its derivatives readily form stable complexes with a wide variety of transition metals. jscimedcentral.comekb.eg The coordination can significantly alter the electronic properties and reactivity of both the metal center and the pyridine ligand itself.

The synthesis of these complexes typically involves the reaction of the pyridine derivative with a metal salt in a suitable solvent. jscimedcentral.com The resulting coordination compounds can adopt various geometries, such as octahedral or square planar, depending on the metal ion, its oxidation state, and the other ligands present. wikipedia.orgacs.org For example, palladium(II) complexes with functionalized pyridine ligands have been synthesized and characterized, demonstrating their utility as precatalysts in cross-coupling reactions. acs.org

The electronic nature of substituents on the pyridine ring can influence the properties of the resulting metal complex. acs.orgnih.gov The electron-withdrawing nature of the chloromethyl group at the 4-position of the pyridine ring can affect the Lewis basicity of the nitrogen atom, which in turn influences the strength of the metal-ligand bond.

Table 1: Examples of Metal Complexes with Pyridine-Based Ligands

Metal IonLigand TypeTypical GeometryReference
Ni(II)PyridineOctahedral jscimedcentral.com
Ag(I)PyridineLinear/Trigonal jscimedcentral.com
Cu(I)PyridineTetrahedral jscimedcentral.com
Pd(II)Functionalized PyridinesSquare Planar acs.org

This table provides generalized examples of coordination complexes formed with pyridine and its derivatives to illustrate the principles of coordination chemistry.

Mechanistic Studies of Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the chloromethyl (-CH₂Cl) group. This electrophilicity arises from the polarization of the carbon-chlorine bond due to the higher electronegativity of the chlorine atom, which withdraws electron density from the carbon. libretexts.org This makes the carbon atom susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions.

The pyridinium ring, particularly in its protonated hydrochloride form, acts as a strong electron-withdrawing group. This further enhances the electrophilic character of the benzylic-like carbon, making 4-(chloromethyl)pyridine significantly reactive towards nucleophiles. chemistry.coachstackexchange.com The mechanism of these substitutions can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the nature of the nucleophile. chemistry.coachstackexchange.comyoutube.com For primary benzylic halides like this, the Sₙ2 pathway is often favored with strong nucleophiles. chemistry.coachyoutube.com The reaction involves the backside attack of the nucleophile on the electrophilic carbon, leading to the displacement of the chloride ion. quora.com

The pronounced electrophilicity of the chloromethyl group enables 4-(chloromethyl)pyridine to act as an effective alkylating agent. This property is particularly relevant in biological systems, where it can covalently modify nucleophilic sites on biomolecules such as proteins and DNA. The pyridine moiety can be introduced into various molecular structures through this alkylation capability.

Alkylation of biological macromolecules can have significant consequences for their structure and function. For instance, the modification of amino acid residues in proteins (e.g., cysteine, histidine, lysine) or the nitrogenous bases in DNA can lead to altered biological activity. This reactivity is harnessed in medicinal chemistry for the development of therapeutic agents and in chemical biology to probe molecular structure-function relationships. Pyridine derivatives are integral components of numerous biologically active compounds and pharmaceuticals. researchgate.net

The rate and outcome of reactions involving 4-(chloromethyl)pyridine can be significantly influenced by the presence of other substituents on the pyridine ring. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring increase the electron density of the aromatic system. This can slightly decrease the electrophilicity of the chloromethyl carbon, thereby slowing down the rate of nucleophilic substitution. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, which further enhances the electrophilicity of the chloromethyl carbon and accelerates the rate of nucleophilic attack. youtube.comlibretexts.org For example, the rate of nucleophilic aromatic substitution on pyridine rings is dramatically increased by the presence of electron-withdrawing groups. masterorganicchemistry.com

Steric Effects: The presence of bulky substituents near the site of reaction can hinder the approach of the nucleophile, a phenomenon known as steric hindrance. thieme-connect.com If substituents are placed at the 3- and 5-positions (ortho to the chloromethyl group), they can sterically impede the backside attack required for an Sₙ2 reaction, leading to a decrease in the reaction rate. The regioselectivity of reactions on the pyridine ring itself is also heavily influenced by both electronic and steric factors, directing incoming reagents to specific positions. nih.gov

Table 2: Predicted Influence of Substituents on the Rate of Nucleophilic Substitution

Substituent PositionSubstituent TypePredicted Effect on RateRationale
2, 6 (ortho)Electron-WithdrawingIncreaseElectronic: Enhances electrophilicity of the ring and benzylic carbon.
3, 5 (meta)Electron-WithdrawingIncreaseElectronic: Enhances electrophilicity of the ring and benzylic carbon.
2, 6 (ortho)Electron-DonatingDecreaseElectronic: Reduces electrophilicity of the benzylic carbon.
3, 5 (meta)Electron-DonatingDecreaseElectronic: Reduces electrophilicity of the benzylic carbon.
3, 5 (meta)Bulky GroupDecreaseSteric: Hinders nucleophilic attack on the adjacent benzylic carbon.

This table presents a conceptual prediction based on established principles of physical organic chemistry.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Compounds

4-(Chloromethyl)pyridine (B78701) hydrochloride is a key starting material in the synthesis of a diverse range of complex heterocyclic compounds. The pyridine (B92270) nucleus is a prevalent scaffold in many biologically active molecules, and the chloromethyl group provides a reactive handle for elaboration and ring-forming reactions. Organic chemists utilize this reagent to introduce the pyridylmethyl moiety into various molecular architectures, leading to the construction of novel polycyclic and heterocyclic systems. nih.govtcichemicals.com

The reactivity of the chloromethyl group allows for facile nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and carbanions. These reactions are fundamental in the assembly of more intricate heterocyclic structures. For instance, it can be used in the synthesis of fused pyridine derivatives and other nitrogen-containing heterocycles that are of interest in medicinal chemistry and materials science.

Intermediate in Pharmaceutical Synthesis

The utility of 4-(Chloromethyl)pyridine hydrochloride as an intermediate is well-established in the pharmaceutical industry. mdpi.com Its ability to participate in a wide range of chemical transformations makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs). The pyridine motif is a common feature in many drugs due to its ability to engage in hydrogen bonding and other intermolecular interactions with biological targets.

A notable application of this compound is in the synthesis of vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors. luxembourg-bio.com These inhibitors are a class of targeted cancer therapy that works by blocking the signaling pathways involved in tumor angiogenesis. The synthesis of these complex molecules often involves the incorporation of the pyridylmethyl group from this compound at a key step in the synthetic route.

Pharmaceutical ApplicationTherapeutic AreaRole of this compound
VEGF Receptor Tyrosine Kinase InhibitorsOncologyIntermediate for the synthesis of the inhibitor molecule. luxembourg-bio.com

Precursor in Agrochemical Development

In addition to its role in pharmaceuticals, this compound is an important precursor in the agrochemical industry. mdpi.com Many modern pesticides, including herbicides and insecticides, are complex organic molecules that require versatile building blocks for their efficient synthesis. The pyridine ring is a common structural element in a number of successful agrochemicals.

The compound's reactivity allows for the introduction of the pyridylmethyl group into larger molecules, which can impart desired biological activity and physicochemical properties to the final product. The development of novel and effective crop protection agents is an ongoing area of research, and versatile intermediates like this compound are essential for the rapid synthesis and screening of new candidate molecules.

Agrochemical ClassApplicationRole of this compound
PesticidesCrop ProtectionPrecursor for the synthesis of active ingredients. mdpi.com

Reagent in Peptide Chemistry

This compound plays a significant role in the specialized field of peptide chemistry, particularly in the protection of functional groups during synthesis.

One of the key applications of this compound in peptide synthesis is its use as a reagent for the protection of the C-terminal carboxyl group of amino acids as 4-picolyl esters. This protection strategy is valuable because the basic nature of the pyridine ring provides a "handle" that facilitates the purification of the peptide intermediates.

The 4-picolyl ester group is stable under the acidic conditions typically used for the removal of the N-terminal benzyloxycarbonyl (Cbz) protecting group. This orthogonality allows for the selective deprotection of the N-terminus for subsequent peptide bond formation without affecting the C-terminal ester. The 4-picolyl ester can be cleaved under various conditions, including treatment with a base, sodium in liquid ammonia, or through catalytic hydrogenolysis.

Protecting GroupProtected FunctionalityIntroduction ReagentCleavage Conditions
4-Picolyl esterCarboxyl TerminusThis compoundBase, Na/NH₃, Catalytic Hydrogenolysis

The use of 4-picolyl esters has also been extended to solid-phase peptide synthesis (SPPS), a technique that has revolutionized the synthesis of peptides. In SPPS, the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing.

While detailed examples of the direct use of this compound to anchor the first amino acid to a solid support are not extensively documented in readily available literature, the principle of using a picolyl-type linker is established. In such a strategy, the C-terminal amino acid would be attached to the resin via a 4-picolyl ester linkage. The peptide chain is then elongated in a stepwise manner. A critical step in SPPS is the final cleavage of the completed peptide from the resin. For a 4-picolyl ester linkage, cleavage would typically be achieved using strong acidic conditions, such as with trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. luxembourg-bio.com The specific conditions for cleavage, including the concentration of TFA and the choice of scavengers, would depend on the amino acid sequence of the peptide. thermofisher.com

Ligand Design and Coordination Chemistry

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal ions. This property allows for its use in the design and synthesis of a wide variety of ligands for coordination chemistry. Transition metal complexes containing pyridine-based ligands have diverse applications in areas such as catalysis, materials science, and bioinorganic chemistry. wikipedia.orgjscimedcentral.com

The reactive chloromethyl group of this compound provides a convenient point of attachment for the synthesis of multidentate ligands. By reacting it with other molecules containing donor atoms such as nitrogen, oxygen, or sulfur, chemists can construct sophisticated ligand frameworks that can chelate to metal ions. For example, multidentate ligands containing tethered pyridyl groups are used to create biomimetic metal complexes that mimic the coordination environment of metal ions in metalloenzymes. mdpi.com

The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties that are dependent on the nature of the metal ion and the ligand architecture. The ability to systematically modify the ligand structure by starting with versatile precursors like this compound is crucial for the development of new coordination compounds with tailored properties.

Development of Ligands for Metal Complexes

The pyridine nitrogen in the 4-pyridylmethyl group, introduced via this compound, is an excellent donor for metal ions, making this compound a valuable precursor for the synthesis of ligands for metal complexes. These ligands can coordinate with a variety of transition metals to form stable complexes with diverse applications.

Research has demonstrated the synthesis of palladium(II) complexes chelated by ligands containing the 4-pyridyl moiety, such as 1-substituted-4-pyridyl-1H-1,2,3-triazole ligands. dntb.gov.ua The synthesis of such ligands often involves the reaction of 4-(azidomethyl)pyridine, which can be derived from this compound, with terminal alkynes. The resulting pyridyl-triazole ligands can then be reacted with palladium precursors to form well-defined complexes. These complexes have been characterized by various analytical techniques, including NMR spectroscopy and single-crystal X-ray diffraction, to confirm their molecular structures. dntb.gov.ua

The electronic properties of the pyridine ring can be tuned by introducing different substituents, which in turn influences the properties of the resulting metal complexes. This tunability is crucial for designing ligands with specific coordination properties for applications in catalysis and materials science. acs.org

Applications in Catalysis

Metal complexes bearing ligands derived from this compound have shown significant promise in catalysis. The 4-pyridylmethyl group can act as a key component of the ligand framework, influencing the catalytic activity and selectivity of the metal center.

Palladium(II) complexes with functionalized pyridine ligands have been successfully employed as precatalysts in important carbon-carbon bond-forming reactions, including the Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgnih.gov For instance, palladium complexes bearing 4-substituted pyridine ligands have demonstrated high efficiency in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid. nih.gov The nature of the substituent on the pyridine ring can impact the catalytic performance, with electron-donating or electron-withdrawing groups affecting the electronic properties of the palladium center. acs.orgnih.gov

In some cases, the palladium complexes can be activated with a co-catalyst, such as methylaluminoxane (B55162) (MAO), to generate the active catalytic species. For example, neutral palladium methyl complexes with 1-substituted-4-pyridyl-1H-1,2,3-triazole ligands, upon activation with MAO, have been shown to be effective catalysts for the dimerization of ethylene. dntb.gov.ua

Catalyst SystemReactionKey Findings
Palladium(II) complexes with 4-substituted pyridine ligandsSuzuki-Miyaura cross-couplingEfficient precatalysts for the coupling of aryl bromides and phenylboronic acid. nih.gov
Neutral palladium methyl complexes with 1-substituted-4-pyridyl-1H-1,2,3-triazole ligands/MAOEthylene dimerizationEffective for the selective dimerization of ethylene. dntb.gov.ua
Palladium(II) complexes with functionalized pyridine ligandsHeck cross-couplingFound to be versatile precatalysts for a range of substrates. nih.gov

Functionalization of Macrocyclic Systems (e.g., Calixarenes)

Macrocyclic compounds, such as calixarenes, are attractive scaffolds in supramolecular chemistry due to their ability to form host-guest complexes. The functionalization of these macrocycles is crucial for tailoring their recognition properties and for introducing new functionalities. This compound has proven to be an effective reagent for the alkylation of calixarenes, allowing for the introduction of pyridylmethyl groups onto the macrocyclic framework. documentsdelivered.com

The reaction typically involves the deprotonation of the phenolic hydroxyl groups on the lower rim of the calixarene (B151959) with a suitable base, followed by nucleophilic substitution with this compound. This results in the formation of calixarene derivatives bearing one or more 4-pyridylmethyl ether moieties. These pyridyl-functionalized calixarenes can act as sophisticated ligands for metal ions, with the calixarene cavity providing a pre-organized binding site.

The introduction of pyridyl units can also impart new properties to the calixarene, such as improved solubility or the ability to participate in further chemical transformations. The resulting functionalized calixarenes have potential applications in areas such as ion sensing, catalysis, and the development of new materials. mdpi.comnih.govnih.gov

Synthesis of Specific Chemical Scaffolds

Beyond its use in creating ligands and functionalizing macrocycles, this compound is a key starting material for the synthesis of various specific chemical scaffolds that are important in medicinal chemistry and materials science.

Pyridine Aldoxime Formation

Pyridine aldoximes are a class of compounds with important biological activities. While specific literature detailing the direct synthesis of 4-pyridine aldoxime from this compound is not prevalent, a general and analogous method for the synthesis of pyridine aldoximes from chloromethyl pyridines has been reported. This method involves the reaction of the chloromethyl pyridine with hydroxylamine (B1172632) hydrochloride in a buffered aqueous solution. orgsyn.org

This reaction proceeds via nucleophilic substitution, where the hydroxylamine attacks the electrophilic carbon of the chloromethyl group. A subsequent elimination reaction then leads to the formation of the aldoxime. This synthetic route provides a more direct alternative to traditional multi-step methods that often start from the corresponding picoline N-oxide.

Isothiourea Derivative Synthesis

Isothiourea derivatives are another class of compounds with a range of biological activities. The reaction of chloromethylpyridine hydrochlorides with thioureas provides a direct route to isothiourea dihydrochlorides. jst.go.jp

In this synthesis, the sulfur atom of the thiourea (B124793) acts as a nucleophile, attacking the chloromethyl group of the 4-(chloromethyl)pyridine. This results in the formation of an S-alkylated product, the isothiourea derivative. This reaction is a straightforward method for introducing the 4-pyridylmethyl group onto a thiourea scaffold, leading to the formation of compounds with potential applications in medicinal chemistry. jst.go.jp

Reactant 1Reactant 2Product Class
This compoundThioureaIsothiourea dihydrochloride (B599025) jst.go.jp

N-Pyridinylmethyl Nitrogen Heterocyclic Compound Formation

This compound is widely used to introduce the N-pyridinylmethyl group into various nitrogen-containing heterocyclic compounds. This is typically achieved through an N-alkylation reaction, where a nitrogen atom of the heterocycle acts as a nucleophile and displaces the chloride from the chloromethyl group.

This strategy has been employed for the synthesis of a variety of N-(4-pyridinylmethyl) substituted heterocycles, including imidazoles, triazoles, and pyrazoles. nih.govorganic-chemistry.orgorganic-chemistry.org For example, the reaction of imidazole (B134444) with this compound in the presence of a base leads to the formation of 1-(4-pyridinylmethyl)imidazole. Similarly, various substituted pyrazoles and triazoles can be N-alkylated with this compound to yield the corresponding N-(4-pyridinylmethyl) derivatives. nih.govresearchgate.net

These N-pyridinylmethyl heterocyclic compounds are of interest in medicinal chemistry as they can act as ligands for biological targets, and the pyridine moiety can participate in hydrogen bonding or metal coordination, potentially enhancing the biological activity of the parent heterocycle.

HeterocycleProduct
Imidazole1-(4-Pyridinylmethyl)imidazole nih.gov
PyrazoleN-(4-Pyridinylmethyl)pyrazole organic-chemistry.orgnih.gov
1,2,4-TriazoleN-(4-Pyridinylmethyl)-1,2,4-triazole organic-chemistry.orgresearchgate.net

Exploration in Medicinal Chemistry and Biological Research

Cytotoxicity Investigations in Cellular Models

Preliminary investigations into the biological activity of 4-(Chloromethyl)pyridine (B78701) hydrochloride and its structural analogs have suggested potential cytotoxic properties. The inherent reactivity of the chloromethyl group allows this compound to act as an alkylating agent, a mechanism often associated with anticancer activity.

One area of research has focused on the use of 4-(Chloromethyl)pyridine hydrochloride as a building block in the synthesis of more complex molecules with potential therapeutic value. For instance, it is utilized in the synthesis of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors, a class of drugs that can inhibit tumor growth by cutting off its blood supply. pharmaffiliates.com Furthermore, studies on structural analogs have demonstrated biological activity against certain cancer cell lines, indicating that the pyridine (B92270) moiety can serve as a scaffold for the development of novel anticancer agents. The introduction of various substituents onto the pyridine ring, facilitated by the reactive chloromethyl group, has led to the generation of compounds with enhanced cytotoxic activity.

While direct and extensive studies on the cytotoxicity of this compound itself are not widely published, the research on related pyridine and pyrazolyl pyridine conjugates has shown potent cytotoxicity against liver cancer cells (HepG2). nih.gov These findings underscore the potential of the pyridine scaffold in designing new chemotherapeutic agents. nih.gov

Nematocidal Properties and Agricultural Applications

Beyond medicinal chemistry, this compound has applications in the agricultural sector. The compound serves as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides. guidechem.com Its ability to react with and modify other molecules makes it a versatile component in the production of pesticides. guidechem.com

A key area of interest is its potential as a nematicide. A U.S. Patent titled "Nematocidal Picolyl Chlorides" describes the use of compounds including chloromethylpyridines for controlling nematodes, which are parasitic worms that can cause significant damage to crops. nih.gov This suggests a direct application of compounds with this chemical structure in protecting plants from nematode infestations. While the patent covers a class of compounds, it highlights the recognized potential of picolyl chlorides in agriculture.

Toxicological Profile and Safety Assessments

The toxicological properties of this compound have not been fully investigated, but available safety data indicates several hazards. fishersci.comchemicalbook.com It is classified as harmful if swallowed and causes severe skin burns and eye damage. fishersci.comfishersci.com The compound is also known to be an irritant to the skin, eyes, mucous membranes, and upper respiratory tract. nih.gov

The primary mechanism of its toxicity is linked to its reactivity as an alkylating agent. medchemexpress.com The chloromethyl group can react with various nucleophiles in biological systems, including proteins and nucleic acids. This can lead to the formation of covalent bonds and subsequent disruption of normal cellular processes.

A bioassay of 2-(Chloromethyl)pyridine (B1213738) hydrochloride was conducted by the National Cancer Institute. nih.gov In this study, Fischer 344 rats and B6C3F1 mice were administered the compound by gavage. The results of this comprehensive study are summarized in the table below.

SpeciesSexDosage Levels (mg/kg)DurationKey Findings
Fischer 344 RatsMale & Female75 and 150Not specifiedNo significant positive association between dosage and mortality. Not found to be carcinogenic under the conditions of the bioassay.
B6C3F1 MiceMale & Female125 and 250Not specifiedSlight dose-related mean body weight depression observed. Not found to be carcinogenic under the conditions of the bioassay.

Similarly, a bioassay was conducted for 3-(Chloromethyl)pyridine (B1204626) hydrochloride , with the findings also indicating a lack of carcinogenic effect under the tested conditions. nih.gov

SpeciesSexDosage Levels (mg/kg)DurationKey Findings
Fischer 344 RatsMale & Female75 and 150103 weeks (low dose)Administered three times per week. No evidence of carcinogenicity reported.
B6C3F1 MiceMale & Female100 and 200Not specifiedAdministered three times per week. No evidence of carcinogenicity reported.

These studies on closely related isomers suggest that chloromethylpyridine hydrochlorides may not be carcinogenic under the specific conditions of these bioassays. nih.govnih.gov However, it is important to note that the absence of evidence in these studies does not definitively prove a lack of carcinogenic potential under all conditions. nih.gov

The primary mechanism underlying the biological activity and toxicity of this compound is its function as a chloromethylating agent. The chloromethyl group (-CH2Cl) is a reactive functional group that can readily undergo nucleophilic substitution reactions.

In a biological context, this reactivity allows the compound to form covalent bonds with various nucleophilic biomolecules, such as proteins and nucleic acids. This alkylation can lead to a range of cellular and systemic effects:

Enzyme Inhibition: By binding to amino acid residues in the active sites of enzymes, it can irreversibly inhibit their function.

DNA Adduct Formation: Reaction with the nitrogenous bases of DNA can lead to the formation of DNA adducts, which can be mutagenic and potentially carcinogenic, although studies on related compounds have not shown carcinogenic effects. nih.govnih.gov

Disruption of Cellular Signaling: Modification of proteins involved in signaling pathways can disrupt normal cellular communication and function.

The 4-position of the chloromethyl group on the pyridine ring allows for unhindered nucleophilic substitution, making it a highly reactive alkylating agent. This high reactivity is the basis for both its utility in chemical synthesis and its potential biological and toxicological effects.

Computational and Spectroscopic Characterization in Research

Quantum Chemical Calculations (Density Functional Theory)

Quantum chemical computations, particularly Density Functional Theory (DFT), have been employed to investigate the structural, optical, and biological properties of 4-(Chloromethyl)pyridine (B78701) hydrochloride. ijcrt.org Using the B3LYP functional with a 6-311++G(d,p) basis set, researchers have been able to model the molecule's geometry and electronic characteristics with high accuracy. ijcrt.org

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and stability. nih.govthaiscience.info The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govmdpi.com For 4-(Chloromethyl)pyridine hydrochloride, DFT calculations have determined the energies of these orbitals and the corresponding energy gap. ijcrt.org This energy gap helps in predicting the molecule's behavior in chemical reactions, as it relates to the energy required for electronic excitation. thaiscience.info

ParameterEnergy (eV)
HOMO Energy-9.53
LUMO Energy-1.74
Energy Gap (ΔE)7.79

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. ijcrt.org

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N6σ(C1-C2)5.33
LP(1) N6σ(C5-C4)5.41
LP(1) Cl12σ(C11-H13)1.12
LP(2) Cl12σ(C11-H14)1.08
LP(3) Cl12σ*(C3-C11)6.10

Selected interactions for this compound. ijcrt.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. ijcrt.orgresearchgate.net The MEP map illustrates the charge distribution, where different colors represent varying electrostatic potentials. researchgate.net Red regions indicate areas of negative potential, rich in electrons, which are susceptible to electrophilic attack. Conversely, blue regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netmdpi.com For this compound, MEP analysis reveals that the nitrogen atom is an electron-rich site, while the hydrogen atoms are electron-deficient, thus guiding predictions of its chemical reactivity. ijcrt.org

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR data are used to study the molecular structure of this compound at an elemental level. ijcrt.org In pyridine (B92270) derivatives, the formation of a hydrochloride salt leads to a down-field shift for all proton signals. pw.edu.pl This is attributed to the positive charge on the nitrogen atom, which decreases the electron density on the carbon atoms of the ring. pw.edu.pl

AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C1143.2149.3
C2128.1128.7
C3151.0151.1
C4128.1128.7
C5143.2149.3
C1143.143.0

Comparison of experimental and calculated ¹³C NMR chemical shifts. ijcrt.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. The vibrational frequencies obtained from DFT calculations for this compound have been confirmed by experimental FT-IR and FT-Raman analysis. ijcrt.org The spectra show characteristic bands corresponding to C-H, C-C, and C-N stretching and bending vibrations. elixirpublishers.com For instance, aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. vscht.cz Ring carbon-carbon stretching vibrations are observed in the 1625-1430 cm⁻¹ range, while the C-Cl stretching absorption is found in the broader region of 850-550 cm⁻¹. elixirpublishers.com

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
C-H Stretch310331003106
C-H Stretch306930653071
Ring Stretch164216401641
CH₂ Scissoring145114491450
Ring Breathing101210101011
C-Cl Stretch750748752

Selected vibrational assignments for this compound. ijcrt.org

Advanced Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique essential for the impurity profiling of active pharmaceutical ingredients (APIs). nih.govbiomedres.us This method is particularly crucial for identifying and quantifying genotoxic impurities (GTIs), which can be harmful even at trace levels. nih.govresearchgate.net

In the context of pharmaceutical manufacturing, related pyridine compounds are often monitored as potential impurities. For instance, a rapid and sensitive LC-MS/MS method was developed to determine the genotoxic impurity 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride in Lansoprazole. rasayanjournal.co.in The method achieved the required sensitivity by transferring the separation method from HPLC to LC-MS/MS. rasayanjournal.co.in Similarly, a validated LC-MS/MS method is used for the trace analysis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity in pantoprazole sodium, capable of quantification at levels as low as 0.3 ppm. nih.govresearchgate.net

The typical LC-MS/MS workflow for impurity profiling involves:

Chromatographic Separation: Utilizing a column, such as a Hypersil BDS C18, to separate the main compound from its impurities. nih.govresearchgate.netrasayanjournal.co.in

Mass Spectrometric Detection: Employing electrospray ionization (ESI) in positive mode to generate ions, followed by detection using tandem mass spectrometry, often in Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. rasayanjournal.co.inmdpi.com

The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides a powerful tool for ensuring the purity and safety of pharmaceutical products. rsc.org

ParameterDescriptionExample
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)A sensitive method for detecting trace-level impurities in APIs. nih.govshimadzu.com
Application Impurity Profiling and QuantificationDeveloped and validated for determining genotoxic pyridine-based impurities in drugs like Lansoprazole and Pantoprazole. nih.govresearchgate.netrasayanjournal.co.in
Instrumentation HPLC system coupled with a tandem mass spectrometerHypersil BDS C-18 column with an electrospray ionization source. nih.govresearchgate.netrasayanjournal.co.in
Sensitivity Capable of detecting impurities at parts-per-million (ppm) levels. nih.govresearchgate.netQuantitation limit of 0.3 ppm achieved for a related pyridine impurity. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used in chemical analysis. It is particularly well-suited for the analysis of volatile and semi-volatile compounds and can be employed for monitoring the progress of chemical reactions. nih.govmdpi.com In the synthesis of pyridine derivatives, GC-MS can be used to identify reaction products, intermediates, and byproducts, thereby helping to optimize reaction conditions.

While specific detailed studies on using GC-MS for monitoring the synthesis of this compound are not prevalent in the provided results, the general applicability of the technique is well-established for similar compounds. For example, GC-MS analysis is used to identify and characterize the products of the Hantzsch synthesis, which produces dihydropyridines. nih.gov The mass spectrometry component provides structural information based on the fragmentation patterns of the compounds, which is crucial for confirming the identity of the synthesized molecules. nih.gov The National Institute of Standards and Technology (NIST) mass spectrometry data center includes GC-MS data for 4-(chloromethyl)pyridine, which can serve as a reference for reaction monitoring applications. nih.gov

The synthesis of this compound involves steps such as the reaction of 4-pyridinemethanol with thionyl chloride. google.com GC-MS could theoretically be used to monitor the conversion of the starting material to the final product by tracking their respective mass spectral signals over time. This allows for the determination of reaction completion and the identification of any potential side-products.

AspectRole of GC-MSDetails
Identification Compound ConfirmationMass spectra from GC-MS provide fragmentation patterns that act as a "fingerprint" for identifying reaction products. nih.gov
Monitoring Tracking Reaction ProgressAllows for the qualitative and quantitative assessment of reactants and products over time.
Impurity Detection Analysis of ByproductsCan detect and identify volatile impurities and byproducts formed during the synthesis. nih.gov

Molecular Docking Studies for Pharmaceutical Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In pharmaceutical research, it is extensively used to predict the binding affinity and mode of action of a small molecule ligand, such as a derivative of this compound, with the active site of a target protein. journaljpri.commdpi.com

Research has confirmed the utility of docking studies in evaluating the pharmaceutical activity of this compound itself. ijcrt.org Furthermore, derivatives of pyridine are frequently subjected to molecular docking simulations to explore their potential as therapeutic agents. For instance, novel pyridine derivatives have been synthesized and evaluated for their anticancer activity, with molecular docking studies showing effective binding to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. journaljpri.com

Similarly, in the search for antiviral agents, particularly against SARS-CoV-2, various pyridine-containing scaffolds have been investigated. Molecular docking studies against the main protease (Mpro) of the virus help in identifying compounds with high binding affinity, suggesting their potential as inhibitors. mdpi.commdpi.com These in silico studies are crucial for prioritizing compounds for further synthesis and in vitro testing. mdpi.com The binding energy, calculated from the docking simulation, provides an estimate of the stability of the ligand-protein complex.

Study AreaTargetPredicted ActivityKey Findings
General Pharmaceutical Not specifiedGeneral pharmaceutical activityDocking studies confirm the pharmaceutical potential of the parent molecule. ijcrt.org
Anticancer Epidermal Growth Factor Receptor (EGFR)EGFR InhibitionPyridine derivatives show effective binding to the EGFR active site. journaljpri.com
Antiviral (COVID-19) SARS-CoV-2 Main Protease (Mpro)Viral Replication InhibitionThiazole-clubbed pyridine scaffolds show high binding affinity to Mpro. mdpi.com
Antimicrobial 14-alpha demethylase, transpeptidaseAntimicrobial, ImmunomodulatoryPyrazolo[1,5-a]pyrimidines (related heterocyclic compounds) show potent inhibition of microbial enzymes. mdpi.com

Structure Activity Relationships and Comparative Studies of Pyridine Derivatives

Influence of Substituent Position on Reactivity and Biological Activity

The reactivity of chloromethylpyridine derivatives is largely governed by the electronic and steric effects of the substituent's position relative to the nitrogen atom in the pyridine (B92270) ring. The nitrogen atom is more electronegative than the carbon atoms, leading to a degree of electron withdrawal from the ring, which in turn affects the lability of the chlorine atom in the chloromethyl group.

In the case of 4-(chloromethyl)pyridine (B78701), the chloromethyl group is at the para position relative to the nitrogen atom. This positioning allows for effective delocalization of the partial positive charge that develops on the benzylic carbon during nucleophilic substitution reactions. This resonance stabilization of the transition state enhances the reactivity of the 4-isomer towards nucleophiles.

Conversely, the position of the substituent can also introduce steric hindrance. For instance, a substituent at the 2-position (ortho) can sterically hinder the approach of a nucleophile to the chloromethyl group, potentially reducing its reaction rate compared to the 4-isomer.

Comparison with Isomeric Chloromethylpyridine Hydrochlorides

A comparative analysis of the three positional isomers of chloromethylpyridine hydrochloride—2-(chloromethyl)pyridine (B1213738) hydrochloride, 3-(chloromethyl)pyridine (B1204626) hydrochloride, and 4-(chloromethyl)pyridine hydrochloride—reveals significant differences in their chemical reactivity and biological profiles.

Chemical Reactivity:

The reactivity of these isomers in nucleophilic substitution reactions is a key differentiator. The 4-isomer is generally the most reactive, followed by the 2-isomer, with the 3-isomer being the least reactive. This trend can be attributed to the electronic effects within the pyridine ring.

This compound: The nitrogen atom at the 4-position can effectively stabilize the transition state of a nucleophilic attack on the chloromethyl group through resonance. This delocalization of the developing positive charge on the methylene (B1212753) carbon facilitates the departure of the chloride ion, leading to a faster reaction rate.

2-(Chloromethyl)pyridine hydrochloride: The nitrogen atom at the 2-position can also offer some resonance stabilization, but it is generally less effective than in the 4-isomer. Additionally, the proximity of the nitrogen atom can lead to steric hindrance for incoming nucleophiles.

3-(Chloromethyl)pyridine hydrochloride: In the 3-isomer, the nitrogen atom is in the meta position relative to the chloromethyl group. In this configuration, direct resonance stabilization of the transition state is not possible, resulting in significantly lower reactivity compared to the 2- and 4-isomers.

IsomerRelative Position of -CH2ClExpected ReactivityRationale
2-(Chloromethyl)pyridine hydrochloride OrthoModerateResonance stabilization is possible but may be sterically hindered.
3-(Chloromethyl)pyridine hydrochloride MetaLowNo direct resonance stabilization of the carbocation-like transition state.
This compound ParaHighEffective resonance stabilization of the carbocation-like transition state.

Biological Activity:

The differences in reactivity and stereoelectronic properties among the isomers also translate to distinct biological activities. For instance, 2-(chloromethyl)pyridine is known to be an analogue of nitrogen mustards and has been investigated for its mutagenicity. wikipedia.org While specific comparative biological data across all three isomers is not extensively available in single studies, the principles of SAR suggest that their interactions with biological targets would differ significantly. The varied spatial arrangement of the reactive chloromethyl group and the pyridine nitrogen would lead to different binding affinities and selectivities for enzymes and receptors. For example, in the design of kinase inhibitors, the precise positioning of a reactive group is paramount for achieving potent and selective inhibition.

Rational Design Based on Structure-Activity Relationships

The insights gained from studying the structure-activity relationships of pyridine derivatives, including the isomeric chloromethylpyridines, are instrumental in the rational design of new molecules with desired therapeutic properties. nih.govtandfonline.comnih.gov Rational drug design is an iterative process that begins with an understanding of the biological target and the key interactions required for binding and modulation of its function. tandfonline.comresearchgate.net

By understanding how the position of a substituent on the pyridine ring affects reactivity and biological activity, medicinal chemists can strategically modify lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For example, if a high degree of reactivity is desired for covalent modification of a target protein, a 4-substituted pyridine scaffold might be chosen. Conversely, if a less reactive compound is needed to improve stability or reduce off-target effects, a 3-substituted analogue could be synthesized.

The design of novel kinase inhibitors often utilizes pyridine scaffolds. tandfonline.com In this context, the chloromethyl group could serve as a reactive "warhead" to form a covalent bond with a specific amino acid residue in the kinase's active site. The position of this group on the pyridine ring would be critical to ensure it is correctly oriented for this reaction to occur. The SAR data would guide the selection of the optimal isomer to achieve the desired inhibitory profile.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on the properties of a series of pyridine derivatives. These models mathematically correlate structural features with biological activity, allowing for the prediction of the activity of novel, unsynthesized compounds. This computational approach, combined with the fundamental principles of SAR, accelerates the drug discovery process by prioritizing the synthesis of molecules with the highest probability of success.

Environmental and Safety Aspects in Academic Research

Development of Greener Synthetic Pathways

Traditional synthesis routes for 4-(chloromethyl)pyridine (B78701) hydrochloride often rely on multi-step processes that utilize hazardous reagents and generate significant waste. A common pathway begins with the oxidation of 4-methylpyridine (4-picoline) using strong oxidizing agents like potassium permanganate. This is followed by esterification, reduction, and a final chlorination step, typically employing thionyl chloride.

In an effort to align with the principles of green chemistry, research has focused on developing more efficient and environmentally benign synthetic alternatives. One approach involves streamlining the process to reduce the number of steps, which inherently minimizes waste and energy consumption. For instance, methods have been developed for the direct chlorination of pyridine (B92270) derivatives. A patented method describes a one-pot synthesis where pyridine reacts directly with a chlorinating agent, such as thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride, to yield the desired product. google.compatsnap.com This consolidation of steps avoids the isolation of intermediates, thereby reducing solvent use and potential loss of material.

Another key area of green chemistry is the replacement of hazardous reagents with safer, more sustainable alternatives. The final chlorination step, often using thionyl chloride, is of particular concern due to the reagent's corrosivity and reactivity with moisture, which produces toxic hydrogen chloride gas. orgsyn.org Recent advancements in photocatalysis offer a promising alternative. For example, a novel method utilizes sustainable iron and sulfur catalysts activated by simple blue light to perform chlorination at room temperature. rice.edu This process eliminates the need for harsh chemicals and high temperatures, offering a more targeted and efficient chlorination with fewer byproducts. rice.edu Adopting such technologies could significantly improve the environmental profile of 4-(chloromethyl)pyridine hydrochloride synthesis.

The table below compares a traditional multi-step synthesis with a greener, one-pot approach, highlighting key green chemistry metrics.

FeatureTraditional Multi-Step Synthesis google.comGreener One-Pot Synthesis google.compatsnap.com
Starting Material 4-MethylpyridinePyridine
Key Reagents Potassium permanganate, Methanol, Sodium borohydride, Thionyl chlorideThionyl chloride or Phosphorus oxychloride
Number of Steps 4 (Oxidation, Esterification, Reduction, Chlorination)1
Waste Generation Manganese dioxide, multiple solvent waste streamsReduced solvent waste, fewer byproducts
Energy Consumption Higher (multiple heating and cooling cycles)Lower (single reaction vessel)
Atom Economy Lower due to multiple steps and reagentsHigher due to fewer transformations

Reaction Safety and Hazard Identification in Laboratory and Scale-Up

The synthesis of this compound involves significant safety hazards that must be carefully managed, particularly during scale-up from the laboratory bench to larger production quantities. The compound itself is classified as a hazardous substance. fishersci.comfishersci.com It is corrosive and can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), such as gloves, face shields, and eye protection, is mandatory during handling.

A primary safety concern arises from the use of highly reactive chlorinating agents, most commonly thionyl chloride. The reaction of thionyl chloride with the precursor, 4-pyridinemethanol, is exothermic and generates hydrogen chloride (HCl) gas. acs.org In a laboratory setting, this can be managed in a fume hood. However, during scale-up, the potential for thermal runaway and the management of large volumes of corrosive off-gas become critical challenges.

Reaction calorimetry studies are essential to quantify the heat of reaction and determine the rate of heat generation. This data is crucial for designing adequate cooling systems and emergency protocols for large-scale reactors. A study on the closely related synthesis of 2,3-bis(chloromethyl)pyridine hydrochloride highlighted the importance of solvent choice in reaction safety. acs.orgresearchgate.net The investigation revealed that using thionyl chloride in conjunction with methyl tert-butyl ether (MTBE) was particularly hazardous due to solvent decomposition in the presence of HCl, leading to the rapid release of large amounts of isobutylene gas. acs.orgresearchgate.net In contrast, conducting the reaction in a solvent like toluene was found to be a much safer and more controllable process for scale-up. acs.orgresearchgate.net

The table below summarizes key hazards and mitigation strategies for the synthesis of this compound.

HazardSourceLaboratory MitigationScale-Up Mitigation
Corrosive Material Product and HCl byproduct fishersci.comUse of appropriate PPE (gloves, goggles, lab coat); handle in fume hood. Use of corrosion-resistant containers and closed-system handling.
Thermal Runaway Exothermic reaction with thionyl chlorideSlow, controlled addition of reagents; use of an ice bath for cooling.Reaction calorimetry to determine thermal profile; engineered cooling systems; emergency relief systems. acs.org
Toxic Off-Gassing HCl gas from thionyl chloride reaction orgsyn.orgPerform reaction in a well-ventilated fume hood.Installation of gas scrubbers to neutralize acidic vapors before release.
Reagent/Solvent Incompatibility e.g., Thionyl chloride and MTBE acs.orgresearchgate.netCareful review of literature and safety data for all reagent/solvent combinations.Thorough process safety review; selection of stable and compatible solvents (e.g., Toluene). acs.org
Reactor Plugging Pyridine coking during chlorination patsnap.comEnsure adequate stirring and temperature control.Process optimization to minimize byproduct formation; reactor design to handle solids if necessary.

By systematically identifying hazards and implementing appropriate engineering and procedural controls, the synthesis of this compound can be conducted safely at both academic research and larger scales.

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Catalytic Approaches

Current industrial production of 4-(Chloromethyl)pyridine (B78701) hydrochloride often involves multi-step processes. rsc.org Future research is increasingly focused on developing more efficient and novel synthetic routes. One area of exploration is the use of Friedel-Crafts acylation reactions on pyridine (B92270) or its derivatives, which could offer a more direct pathway to chloromethylation. chemicalbook.com

Exploration of Undiscovered Bioactive Properties

The pyridine nucleus is a well-established pharmacophore present in numerous therapeutic agents. While 4-(Chloromethyl)pyridine hydrochloride is already a known intermediate in the synthesis of anti-infectives and anti-cancer drugs, its full bioactive potential is yet to be unlocked. researchgate.net Preliminary studies have indicated that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. researchgate.net

Future research will likely delve deeper into synthesizing libraries of novel compounds derived from this compound and screening them for a wide range of biological activities. This includes exploring its potential as a precursor for new antiviral, antibacterial, and anti-diabetic agents. mdpi.comrsc.org Its role in the synthesis of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors highlights its potential in developing targeted cancer therapies. researchgate.net A deeper understanding of its mechanism of action at a molecular level will be crucial in guiding the design of next-generation therapeutics.

Integration into Advanced Materials Science

The integration of this compound into advanced materials is an exciting and rapidly emerging field. Its reactive chloromethyl group allows it to be grafted onto polymer backbones or used as a functional monomer in polymerization reactions. chemimpex.comderpharmachemica.com This can impart desirable properties to the resulting materials, such as enhanced thermal stability, improved electrical conductivity, or antimicrobial functionalities. mdpi.comcionpharma.com

One of the most promising areas is the use of pyridine derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, catalysis, and drug delivery. nih.gov While direct use of this compound in MOFs is still an area for exploration, the established use of other functionalized pyridines paves the way for its future application in creating novel, functional MOF architectures. rsc.orgnih.gov Additionally, its use in preparing specialized polymers and coatings can lead to materials with enhanced durability and resistance. chemimpex.com

Enhanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to this compound is set to expand. Quantum computation studies, such as those using Density Functional Theory (DFT), have already been employed to analyze the structural and electronic properties of the molecule. mdpi.com These studies provide valuable insights into its reactivity, bond lengths, and bond angles. mdpi.com

Future computational work will likely focus on more sophisticated modeling to predict the outcomes of chemical reactions and the biological activity of its derivatives. Molecular docking simulations can be used to predict how molecules derived from this compound will interact with biological targets like enzymes and receptors, thereby accelerating the drug discovery process. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate the chemical structure of its derivatives with their biological activities, allowing for the rational design of more potent compounds.

Sustainable Chemical Processes for this compound

In line with the global push towards environmental sustainability, the development of green chemistry processes for the synthesis of this compound is a key area of future research. This involves the application of the twelve principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reagents. discofinechem.com

Researchers are exploring greener synthetic routes for related pyridine derivatives that improve productivity and significantly reduce the use of hazardous solvents. sigmaaldrich.comtcichemicals.com This includes developing one-pot syntheses that minimize the need for isolating intermediates, thereby saving energy and reducing waste. tcichemicals.com Furthermore, exploring the use of bio-based raw materials and renewable energy sources for its production is another long-term goal. The concept of waste-to-chemical valorization, where waste streams are converted into valuable chemicals like pyridine, represents a paradigm shift towards a more circular and sustainable chemical industry. nih.gov

Q & A

Q. How can researchers reconcile discrepancies in reaction yields between small-scale and pilot-scale syntheses?

  • Methodological Answer :
  • Heat Transfer : Pilot-scale reactors require jacketed vessels for uniform heating (vs. oil baths in labs).
  • Mixing Efficiency : Turbulent flow (Reynolds number >10,000) prevents localized over-chlorination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.